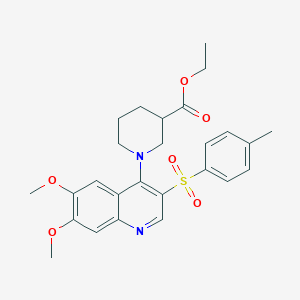

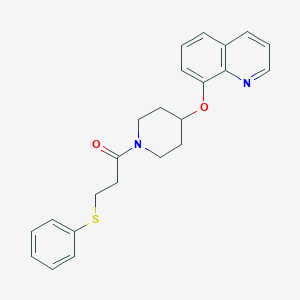

Ethyl 1-(6,7-dimethoxy-3-tosylquinolin-4-yl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro [isoquinoline-4,4’-pyran]-1-carboxylate . The reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2- ( { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amino)-2-oxoacetate .Molecular Structure Analysis

A study on a similar compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, reported that it was crystallized into the monoclinic P21/n space group with a single molecule in the asymmetric unit . Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions .Chemical Reactions Analysis

Reactions of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides have been reported . Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Pyrimidines and Isoquinolines : This compound is used in the synthesis of various derivatives, such as pyrimidines and isoquinolines. For instance, derivatives of this compound reacted with benzoyl isothiocyanate to yield 1-thioureido derivatives, which underwent further cyclization to produce novel compounds (Paronikyan et al., 2016).

Intermediate in Organic Synthesis : Ethyl 1-(6,7-dimethoxy-3-tosylquinolin-4-yl)piperidine-3-carboxylate is an important intermediate in organic synthesis, contributing to the development of various organic compounds (Zhu et al., 2003).

Applications in Pharmacology

Antibacterial Activity : Compounds synthesized from this chemical show significant antibacterial activities. For example, various derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibacterial agents (Koga et al., 1980).

Cytotoxicity and Anticancer Properties : Some derivatives of this compound have been studied for their cytotoxicity and potential as anticancer agents. These studies help in understanding the compound's role in targeting cancer cells and its possible application in cancer treatment (Ruchelman et al., 2004).

Photophysical Properties : The compound's derivatives have also been investigated for their photophysical properties, particularly in relation to norfloxacin, a fluoroquinolone antibiotic. These studies are essential for understanding the photochemical behavior of similar compounds (Cuquerella et al., 2006).

Other Applications

- Dye-Sensitized Solar Cells : Derivatives of this compound have been studied for their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This demonstrates the compound's potential in renewable energy technologies (Wu et al., 2009).

Wirkmechanismus

Quinoline derivatives

The quinoline moiety is present in many bioactive compounds and drugs. Quinoline derivatives can possess antibacterial, antiparasitic, antiviral (including malaria, hepatitis, HIV, herpes), anticancer, and immunosuppressant activities . They can also be used in the treatment of obesity, diabetes, and neurodegenerative diseases .

Eigenschaften

IUPAC Name |

ethyl 1-[6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6S/c1-5-34-26(29)18-7-6-12-28(16-18)25-20-13-22(32-3)23(33-4)14-21(20)27-15-24(25)35(30,31)19-10-8-17(2)9-11-19/h8-11,13-15,18H,5-7,12,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHSEDAOVIRVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2566165.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)

![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)

![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)

![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)